molecular formula C12H11N3O B8402524 2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one

2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one

Cat. No. B8402524
M. Wt: 213.23 g/mol
InChI Key: OOHORQDLJNTOHE-UHFFFAOYSA-N
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Description

2-Ethyl-2H-pyrazolo[3,4-c]quinoline-4(5H)-one is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethyl-5H-pyrazolo[3,4-c]quinolin-4-one

InChI

InChI=1S/C12H11N3O/c1-2-15-7-9-8-5-3-4-6-10(8)13-12(16)11(9)14-15/h3-7H,2H2,1H3,(H,13,16)

InChI Key

OOHORQDLJNTOHE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C3=CC=CC=C3NC(=O)C2=N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Acetyl chloride (0.7 mL, 9.8 mmol), acetic acid (1 mL), and ethylhydrazine (1.5 g, 9.8 mmol) were added sequentially to a suspension of methyl (1H-indol-3-yl)glyoxalate (1.0 g, 4.9 mmol) in ethanol (25 mL). The reaction mixture was heated at reflux for 18 hours. The reaction mixture was cooled to ambient temperature and then concentrated under reduced pressure. The residue was combined with acetonitrile. A pink solid was isolated by filtration and then purified by automated flash chromatography (Biotage, eluted with a gradient of 0-30% CMA in chloroform) to provide a white solid. This material was recrystallized from acetonitrile to provide 360 mg of 2-ethyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as white crystals, mp>250° C. MS (APCI) m/z 214 (M+H)+; Anal. calcd for C12H11N3O: C, 67.59; H, 5.20; N, 19.71. Found: C, 67.52; H, 5.14; N, 19.90.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetyl chloride (19 mL, 273 mmol), acetic acid (30 mL), and ethylhydrazine oxalate (41 g, 272 mmol) were added sequentially to a suspension of methyl 1H-indol-3-yl(oxo)acetate (37 g, 180 mmol) in ethanol (910 mL). The reaction mixture was heated at reflux for 18 hours, cooled to ambient temperature, and concentrated under reduced pressure to a small volume. Dichloromethane (100 mL) and ice were added, and the mixture was adjusted to pH 14 with the addition of 50% w/w sodium hydroxide. A precipitate formed. The dichloromethane was removed under reduced pressure, and the precipitate was isolated by filtration, triturated with hot acetonitrile, and isolated by filtration to provide 26 g of 2-ethyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a tan solid.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One

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